molecular formula C11H18Cl2N2 B049884 1-Methyl-3-phenylpiperazine dihydrochloride CAS No. 118654-15-2

1-Methyl-3-phenylpiperazine dihydrochloride

Cat. No.: B049884
CAS No.: 118654-15-2
M. Wt: 249.18 g/mol
InChI Key: NQQNCHHIJJFJRW-UHFFFAOYSA-N
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Description

1-Methyl-3-phenylpiperazine dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-Methyl-3-phenylpiperazine dihydrochloride can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve the reduction of 4-protected-1-alkyl-2-oxo-3-phenylpiperazine followed by deprotection .

Chemical Reactions Analysis

Scientific Research Applications

1-Methyl-3-phenylpiperazine dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various pharmaceuticals. In biology, it is employed in the development of three-dimensional skin models for chemical assessments . In medicine, it is used in the synthesis of drugs such as Mirtazapine, an antidepressant . Additionally, it has applications in the industry for the production of other piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-Methyl-3-phenylpiperazine dihydrochloride involves its interaction with molecular targets and pathways in the body. It acts on specific receptors and enzymes, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application of the compound .

Properties

IUPAC Name

1-methyl-3-phenylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-13-8-7-12-11(9-13)10-5-3-2-4-6-10;;/h2-6,11-12H,7-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQNCHHIJJFJRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(C1)C2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80612064
Record name 1-Methyl-3-phenylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118654-15-2
Record name 1-Methyl-3-phenylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an ice-cooled stirred solution of 5.45 g (0.033 mol) of 2-phenylpiperazine and 5.3 g (0.53 mol) of triethylamine in 580 ml of acetone was added dropwise over 20 minutes a solution of 4.8 g (0.033 mol) of methyl iodide in 20. ml of acetone. The resulting mixture was stirred at 0° C. for 1 h and then allowed to gradually warm to ambient temperature over 3 hours. The residue obtained upon concentration of the reaction mixture was dissolved in 200 ml of ether and treated with a solution of methanol and ether saturated with gaseous hydrochloric acid to give 4.5 g (54%) of 1-methyl-3-phenylpiperazine dihydrochloride as a white solid.
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